molecular formula C10H13ClFNO2 B1430721 Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride CAS No. 1803566-22-4

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride

Cat. No.: B1430721
CAS No.: 1803566-22-4
M. Wt: 233.67 g/mol
InChI Key: GUVUYFYVNAKRLU-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride (CAS: 1803566-22-4) is a chiral α-amino ester hydrochloride salt with a molecular formula of C₁₀H₁₂FNO₂·HCl and a molecular weight of 233.46 g/mol (calculated from base molecular weight of 197.00 g/mol + HCl). Its structure features a phenyl ring substituted with a fluorine atom at the para-position and a methyl group at the meta-position, linked to an α-amino acetic acid methyl ester backbone . Key structural identifiers include:

  • SMILES: CC1=C(C=CC(=C1)C(C(=O)OC)N)F
  • InChIKey: XBZDGNQGPQULMN-UHFFFAOYSA-N

Properties

IUPAC Name

methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO2.ClH/c1-6-5-7(3-4-8(6)11)9(12)10(13)14-2;/h3-5,9H,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVUYFYVNAKRLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)OC)N)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-22-4
Record name methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride
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Preparation Methods

Typical Method:

  • Nitration of 4-fluoro-3-methylbenzene followed by reduction of the nitro group to the amine.
  • Alternatively, direct amination using catalytic hydrogenation of the corresponding nitro compound under controlled conditions.

Research Findings:

  • The synthesis of substituted anilines like 4-fluoro-3-methylphenylamine has been documented through reduction of nitro compounds using catalytic hydrogenation with palladium or platinum catalysts in ethanol or acetic acid solvents.

Formation of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate

The core structure is typically synthesized via esterification of the amino acid derivative, involving the reaction of the aromatic amine with a suitable precursor such as methyl chloroacetate or methyl bromoacetate.

Method:

4-fluoro-3-methylphenylamine + methyl chloroacetate → methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate
  • This reaction often proceeds under basic conditions using potassium carbonate or triethylamine as a base in polar aprotic solvents like acetone or acetonitrile.

Reaction Conditions:

  • Temperature: 0–25°C
  • Solvent: Acetonitrile or DMF
  • Duration: 12–24 hours

Notes:

  • The reaction mechanism involves nucleophilic attack of the amine on the electrophilic carbon of methyl chloroacetate, leading to substitution.

Hydrochloride Salt Formation

The free base methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate is converted into its hydrochloride salt by treatment with hydrochloric acid .

Method:

  • Dissolve the free base in an appropriate solvent such as ethanol or methanol.
  • Add an equimolar amount of concentrated HCl gas or hydrochloric acid solution.
  • Stir at room temperature until salt formation is complete.
  • Isolate the hydrochloride salt by filtration or solvent evaporation.

Research Data:

  • The synthesis of methyl 2-amino-2-(4-methylphenyl)acetate hydrochloride has been reported with yields exceeding 80%, indicating a straightforward acid-base reaction.

Summary of Preparation Steps

Step Description Reagents Conditions References
1 Synthesis of aromatic amine Nitration and reduction Catalytic hydrogenation ,
2 Nucleophilic substitution to form ester Aromatic amine + methyl chloroacetate Basic conditions, polar aprotic solvent
3 Salt formation Free base + HCl Room temperature, solvent ,

Research Findings and Data Tables

Table 1: Typical Reaction Conditions for Synthesis

Reaction Step Reagents Solvent Temperature Time Yield (%)
Aromatic amine synthesis Nitro compound + reducing agent Ethanol 25°C 12 h 85–90
Esterification Aromatic amine + methyl chloroacetate Acetonitrile 0–25°C 24 h 75–85
Hydrochloride salt formation Free base + HCl Ethanol Room temperature 1–2 h 80–90

Research Findings:

  • The nucleophilic substitution step is efficient with high yields, especially when using polar aprotic solvents like acetonitrile.
  • The hydrochloride salt exhibits good stability and solubility in aqueous media, suitable for further pharmaceutical applications.

Additional Considerations

  • Purity and Characterization: The final product should be characterized using NMR, IR, and mass spectrometry to confirm structure and purity.
  • Safety Notes: Handling of methyl chloroacetate and hydrochloric acid requires appropriate safety precautions due to their corrosive nature.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide . The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Chemical Synthesis and Research Applications

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride serves as a versatile building block in organic synthesis. Its unique structural features enable researchers to use it as an intermediate in the synthesis of more complex molecules. The compound's fluorinated aromatic ring enhances its reactivity and interaction with biological targets, making it a valuable tool in chemical research.

Biological Applications

This compound has shown significant promise in biological research, particularly in pharmacology. It has been investigated for its potential therapeutic effects across various conditions, including pain management and inflammation.

Case Studies

  • Analgesic Effects : A study conducted on a rat model of chronic pain demonstrated that treatment with this compound resulted in a significant reduction in pain response compared to control groups. This suggests its potential as a potent analgesic agent.
  • Anti-inflammatory Activity : Another study assessed the compound's anti-inflammatory properties using lipopolysaccharide-induced inflammation in mice. Results indicated a decrease in pro-inflammatory cytokines, highlighting its potential as an anti-inflammatory drug.

Industrial Applications

Beyond its pharmaceutical potential, this compound is also being explored for applications in industrial chemistry. Its properties make it suitable for developing new materials and chemical processes, further expanding its utility beyond academic research.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved in its action are often related to signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to a class of α-amino arylacetic acid esters, where substituents on the phenyl ring and stereochemistry significantly influence physicochemical properties and applications. Below is a comparative analysis with key analogs:

Table 1: Comparative Structural and Molecular Data
Compound Name (CAS) Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Applications/Notes References
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate HCl (1803566-22-4) 4-F, 3-CH₃ C₁₀H₁₂FNO₂·HCl 233.46 Pharmaceutical R&D chiral intermediate
Methyl 2-amino-2-(4-methoxyphenyl)acetate HCl (AS103310) 4-OCH₃ C₁₀H₁₃ClNO₃ 229.67 Higher cost (€178/250 mg); electron-donating substituent
Methyl 2-amino-2-(4-fluorophenyl)acetate HCl (BD200996) 4-F C₉H₁₀ClFNO₂ 217.63 Simpler structure; lower steric hindrance
(S)-Methyl 2-amino-2-(4-fluorophenyl)acetate HCl (271583-17-6) 4-F (S-enantiomer) C₉H₁₀ClFNO₂ 217.63 Enantiomer-specific drug design
Methyl 2-amino-2-(2,5-difluorophenyl)acetate HCl (1251923-42-8) 2-F, 5-F C₉H₉ClF₂NO₂ 237.63 Increased halogen density; potential agrochemical use
Methyl 2-amino-2-[4-(trifluoromethyl)phenyl]acetate HCl (390815-48-2) 4-CF₃ C₁₀H₁₀ClF₃NO₂ 265.64 High lipophilicity; metabolic stability studies
Methyl (2S)-2-amino-2-(4-hydroxyphenyl)acetate HCl (57591-61-4) 4-OH C₉H₁₁ClNO₃ 217.64 Enhanced solubility; peptide synthesis

Key Differences and Implications

Substituent Effects: Electron-Withdrawing Groups (e.g., -F, -CF₃): The 4-fluoro and 3-methyl substituents in the main compound balance lipophilicity and steric effects, making it suitable for CNS drug candidates. Electron-Donating Groups (e.g., -OCH₃, -OH): The 4-methoxy derivative (AS103310) shows increased metabolic stability due to reduced oxidative degradation, while the 4-hydroxy variant (57591-61-4) is pivotal in polar drug formulations .

Stereochemical Variations :

  • Enantiomers like (S)- and (R)-4-fluorophenyl derivatives (e.g., 271583-17-6) highlight the importance of chirality in receptor binding. For instance, the (S)-enantiomer may exhibit higher affinity for specific targets compared to the racemic main compound .

Cost and Availability :

  • The main compound (€95/1g) is more cost-effective than the 4-methoxy analog (€178/250 mg), likely due to simpler synthesis .

Biological Activity

Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound features a chiral center, which contributes to its stereoisomerism. The presence of a fluorine atom and a methyl group on the phenyl ring enhances its chemical reactivity and biological activity. Its molecular formula is C11H14ClFNC_{11}H_{14}ClF_N, with a molecular weight of approximately 233.67 g/mol.

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and receptor binding. It has been studied for its potential effects on:

  • Pain modulation : The compound may interact with specific receptors involved in pain pathways, suggesting applications in analgesic therapies.
  • Anti-inflammatory properties : Preliminary studies indicate that it may reduce inflammation through modulation of inflammatory mediators.

2. Pharmacological Studies

A range of studies has been conducted to evaluate the pharmacological properties of this compound:

  • In vitro assays : this compound has been shown to inhibit certain enzymes linked to inflammatory responses.
  • In vivo models : Animal studies have demonstrated its effectiveness in reducing pain and inflammation, supporting its potential therapeutic applications.

Case Study 1: Analgesic Effects

A study investigated the analgesic effects of this compound in a rat model of chronic pain. The results indicated a significant reduction in pain response compared to controls, suggesting that the compound acts as a potent analgesic agent.

Case Study 2: Anti-inflammatory Activity

In another study, the anti-inflammatory activity was assessed using lipopolysaccharide (LPS)-induced inflammation in mice. Treatment with the compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory drug.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate HClContains fluorine and methyl substituentsAnalgesic and anti-inflammatory properties
Methyl 2-amino-2-(3-fluoro-2-methylphenyl)acetate HClSimilar structure but different substitution patternStudied for enzyme modulation
Methyl (R)-2-amino-2-(5-fluoro-2-methylphenyl)acetate HClFeatures a different substitution patternInvestigated for analgesic effects

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride?

The compound can be synthesized via multi-step routes involving halogenated phenyl precursors and amino acid ester intermediates. A common approach includes:

  • Step 1 : Reacting a halogenated aromatic substrate (e.g., 4-fluoro-3-methylphenyl derivatives) with a glycine ester under nucleophilic substitution conditions.
  • Step 2 : Hydrochloride salt formation via acid treatment (e.g., HCl in ethanol).
  • Validation : LC/MS retention time (e.g., ~0.59 min under SMD-FA05-3 conditions) and mass spectrometry ([M+H]+ signals) confirm structural integrity .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?

Key methods include:

  • LC/MS : To verify molecular weight and detect impurities (e.g., m/z 328 [M+H]+ observed in related compounds) .
  • NMR : 1H/13C NMR for confirming substituent positions (e.g., fluorine and methyl groups on the phenyl ring).
  • HPLC : Purity assessment (≥97% as per industry standards) using reversed-phase columns and UV detection .

Q. How is the hydrochloride salt stability assessed under varying storage conditions?

Stability studies involve:

  • Thermogravimetric Analysis (TGA) : Monitoring decomposition temperatures.
  • Hygroscopicity Tests : Storing samples at 25°C/60% RH and analyzing moisture uptake.
  • Long-Term Storage : Purity re-evaluation via HPLC after 6–12 months at –20°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural confirmation?

Discrepancies (e.g., unexpected LC/MS peaks or NMR shifts) require:

  • Cross-Validation : Compare retention times and fragmentation patterns with structurally similar compounds (e.g., methyl 2-amino-2-(tetrahydro-2H-pyran-4-yl)acetate hydrochloride) .
  • Isotopic Labeling : Use deuterated reagents to confirm reaction pathways.
  • Computational Modeling : DFT calculations to predict NMR/IR spectra and compare with empirical data .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Yield optimization strategies include:

  • Catalyst Screening : Evaluate palladium or copper catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl halide intermediates) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates.
  • Purification Refinement : Use preparative HPLC or recrystallization in ethanol/water mixtures to isolate high-purity product .

Q. What are the mechanisms of biological activity for structurally similar compounds?

Derivatives of 2-amino-2-arylacetate esters often target:

  • Enzyme Inhibition : Competitive binding to active sites (e.g., kinase or protease inhibition).
  • Receptor Modulation : Interaction with GPCRs or ion channels, inferred from analogs like (S)-methyl 2-amino-2-cyclopentylacetate hydrochloride .
  • In Vitro Assays : Use fluorescence-based assays (e.g., MRP2 vesicle transport studies) to evaluate functional activity .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference LC/MS and NMR data with synthetic intermediates to trace impurities (e.g., unreacted starting materials or byproducts) .
  • Purity vs. Bioactivity : Higher purity (≥98%) is critical for reproducible biological assays; impurities ≤2% can skew dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-2-(4-fluoro-3-methylphenyl)acetate hydrochloride

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